molecular formula C6H4F3NO B1295320 2-(Trifluoroacetyl)pyrrole CAS No. 2557-70-2

2-(Trifluoroacetyl)pyrrole

Cat. No.: B1295320
CAS No.: 2557-70-2
M. Wt: 163.1 g/mol
InChI Key: UMVVPYXSJKIFST-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)pyrrole is a chemical compound with the molecular formula C6H4F3NO. It is a 2-substituted pyrrole derivative, characterized by the presence of a trifluoroacetyl group attached to the pyrrole ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoroacetyl)pyrrole can be synthesized by reacting pyrrole with trifluoroacetic anhydride in benzene at 0°C . The reaction proceeds as follows:

Pyrrole+Trifluoroacetic anhydrideThis compound\text{Pyrrole} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Pyrrole+Trifluoroacetic anhydride→this compound

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. Industrial production would likely involve larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(Trifluoroacetyl)pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)pyrrole involves its interaction with various molecular targets. The trifluoroacetyl group is highly electron-withdrawing, which can influence the reactivity of the pyrrole ring. This makes the compound useful in reactions where electron density modulation is required. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoroacetyl)pyrrole is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties to the molecule. This makes it particularly useful in applications requiring strong electron-withdrawing groups. The trifluoroacetyl group also enhances the compound’s stability and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVVPYXSJKIFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180260
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2557-70-2
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetyl)-1H-pyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique reactivity does 2-(Trifluoroacetyl)pyrrole exhibit in organic synthesis?

A1: this compound displays interesting reactivity with α-branched α,β-unsaturated aldehydes in the presence of organocatalysts. This reaction leads to the formation of complex chiral pyrrolizine-based triheterocycles with high enantio- and diastereoselectivity. [, ] This cascade aza-Michael–aldol reaction allows for the construction of molecules with three consecutive stereocenters, including two quaternary centers, making it a powerful tool in asymmetric synthesis.

Q2: How does the presence of the trifluoromethyl group influence the properties of this compound?

A2: The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the molecule. [] It enhances the electrophilicity of the carbonyl group in this compound, making it more susceptible to nucleophilic attack. This property is crucial for reactions like the formation of tetracyclic products with trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile. []

Q3: Can this compound self-associate, and how does this affect its behavior in solution?

A3: Yes, Infrared spectroscopy studies demonstrate that this compound forms cyclic dimers in solution through intermolecular hydrogen bonding. [] This self-association behavior is influenced by solvent polarity and temperature, impacting its overall reactivity and behavior in various solutions.

Q4: Are there computational studies on this compound, and what insights do they provide?

A4: Computational methods, particularly density functional theory (DFT) at the PBE1PBE/6-311++G** level, have been employed to study this compound. [] These calculations provide valuable information regarding vibrational frequencies, molecular geometries, and electronic properties, aiding in the interpretation of experimental data and understanding the reactivity of the molecule.

Q5: What are the future directions for research involving this compound?

A5: Future research could explore the development of novel organocatalytic asymmetric reactions utilizing this compound, potentially leading to the synthesis of new bioactive molecules. [, ] Further exploration of its self-association behavior in diverse solvents and development of structure-activity relationships for derivatives are also promising areas for investigation.

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